5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester

Description

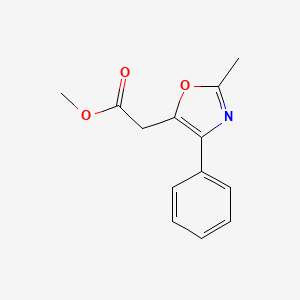

5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester (CAS: 100063-41-0) is a heterocyclic organic compound featuring an oxazole core substituted with a methyl group at position 2, a phenyl group at position 4, and a methyl ester moiety at the acetic acid side chain. The methyl ester group enhances solubility and stability, making it suitable for pharmacological studies . Its applications span drug discovery, agrochemicals, and material science, though specific biological activities remain under investigation.

Properties

CAS No. |

89150-40-3 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acetate |

InChI |

InChI=1S/C13H13NO3/c1-9-14-13(10-6-4-3-5-7-10)11(17-9)8-12(15)16-2/h3-7H,8H2,1-2H3 |

InChI Key |

MQKACGXBCCZRHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)CC(=O)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminoacetophenone with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

Biological Activities

Research indicates that 5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester exhibits significant antimicrobial and anticancer properties. These activities are attributed to its interactions with various biological targets, including enzymes and receptors, which modulate their functions through the oxazole structure.

Case Studies on Biological Applications

- Antimicrobial Activity : Studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells. It is thought to interact with specific signaling pathways involved in cell survival and proliferation.

Pharmaceutical Applications

Due to its promising biological activities, this compound is being explored for development in pharmaceutical formulations aimed at treating infections and cancers. The ongoing research focuses on understanding its pharmacokinetics and pharmacodynamics to optimize its therapeutic efficacy.

Cosmetic and Other Industrial Applications

Beyond pharmaceuticals, there is also interest in the use of this compound in cosmetic formulations. Its properties may enhance skin hydration and stability in topical products. Research into formulating stable cosmetic products using this compound is ongoing, focusing on optimizing ingredient interactions for improved efficacy .

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and methyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the oxazole ester family, which includes derivatives with variations in substituents, ester groups, or heterocyclic modifications. Below is a detailed comparison with key analogues:

Methyl 5-Methyl-2-Phenyl-1,3-Oxazole-4-Carboxylate

- Structure: Identical to the target compound, confirming synonymy .

- Applications : Used as a reference standard in analytical chemistry and synthetic intermediates.

- Key Difference: None—this is the same compound under a different naming convention.

Ethyl (5-{4-[(2-Methylbenzyl)Oxy]Phenyl}-2H-Tetrazol-2-yl)Acetate

- Structure : Replaces the oxazole core with a tetrazole ring; includes a 2-methylbenzyloxy-phenyl group and an ethyl ester .

- Applications : Explored in antimicrobial and anti-inflammatory drug candidates.

5-[3-(2-Methoxy-Ethyl)-Phenyl]-Oxazole-4-Carboxylic Acid Methyl Ester

- Structure : Substitutes the phenyl group (position 4) with a 3-(2-methoxy-ethyl)-phenyl moiety .

- Applications : Investigated in neurological disorders due to enhanced lipophilicity from the methoxy-ethyl chain.

- Key Difference : Increased steric bulk may reduce metabolic clearance compared to the target compound .

Methyl 4-[2-[4-(5-Methyl-2-Benzoxazolyl)Phenyl]Ethenyl]Benzoate

- Structure : Benzoxazole replaces oxazole; includes a vinyl-linked benzoate ester .

- Applications : Studied in optoelectronics due to extended conjugation from the benzoxazole-vinyl-benzoate system.

- Key Difference : Benzoxazole’s fused ring system enhances UV absorption, diverging from the oxazole’s pharmacological utility .

5-Oxazoleacetic Acid, 2-Phenyl-4-Propyl-, Ethyl Ester

- Structure : Propyl group at position 4 and ethyl ester instead of methyl .

- Applications : Explored in antifungal agents.

Structural and Functional Analysis Table

Research Findings and Trends

- Ester Group Impact : Methyl esters (e.g., target compound) generally exhibit faster enzymatic hydrolysis than ethyl esters, affecting drug half-life .

- Substituent Effects : Phenyl groups at position 4 enhance aromatic stacking interactions in protein binding, whereas alkyl chains (e.g., propyl) prioritize hydrophobic interactions .

- Heterocycle Replacement : Benzoxazole derivatives (e.g., ) show redshifted UV-Vis spectra compared to oxazoles, limiting cross-application in pharmacology but expanding material science uses.

Biological Activity

5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester (also referred to as 5-Oxazoleacetic acid methyl ester) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant studies associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by its oxazole ring, which contributes to its biological activity. The synthesis typically involves cyclization reactions that yield the desired methyl ester derivative, often utilizing various starting materials to achieve optimal yields and purity .

Biological Activities

Anti-inflammatory Properties

Research indicates that compounds similar to 5-Oxazoleacetic acid exhibit anti-inflammatory properties. For instance, oxazole derivatives have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammation-related disorders .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds within the oxazole family have been documented to exhibit activity against various bacterial strains, indicating a potential for development into antimicrobial agents .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of oxazole derivatives. Some studies have demonstrated that these compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Study 1: Anti-inflammatory Effects

A study conducted on a series of substituted oxazoles, including derivatives of 5-Oxazoleacetic acid, highlighted their effectiveness in reducing inflammation in animal models. The study reported a significant decrease in pro-inflammatory cytokines following treatment with these compounds .

Study 2: Antimicrobial Efficacy

In vitro tests showed that 5-Oxazoleacetic acid methyl ester exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .

Study 3: Anticancer Activity

A recent investigation into the anticancer properties of oxazole derivatives revealed that treatment with 5-Oxazoleacetic acid led to a reduction in cell viability in breast cancer cell lines. The study noted that apoptosis was induced through caspase activation pathways .

Data Tables

Q & A

What are the optimal synthetic routes for preparing 5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester?

Basic Question

A common approach involves refluxing precursor compounds (e.g., substituted thiazolones or formyl-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization for purification . For example, details a method where 2-aminothiazol-4(5H)-one derivatives are reacted with 3-formyl-1H-indole-2-carboxylate in acetic acid under reflux (3–5 hours). The crystalline product is isolated via filtration and purified using DMF/acetic acid recrystallization. Key parameters include stoichiometric ratios (e.g., 0.11 mol of aldehyde per 0.1 mol thiazolone) and solvent selection for recrystallization.

Which analytical techniques are recommended for confirming the structure and purity of this compound?

Basic Question

Gas chromatography-mass spectrometry (GC/MS) is critical for identifying methyl ester derivatives, as demonstrated in , where FAMEs (fatty acid methyl esters) are analyzed using retention time matching and Wiley library comparisons . Infrared (IR) spectroscopy and elemental analysis are also essential for structural confirmation. For instance, and highlight IR-spectrophotometry to verify functional groups (e.g., thioether or carboxylate moieties) and elemental analysis to confirm stoichiometry . Thin-layer chromatography (TLC) can assess purity during synthesis .

How can researchers address contradictions in spectroscopic data when characterizing this compound?

Advanced Question

Data contradictions often arise from impurities or overlapping spectral signals. A multi-technique approach is recommended:

- Cross-validation : Use IR to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) and GC/MS to verify molecular weight and fragmentation patterns .

- Elemental analysis : Resolve ambiguities in molecular composition by comparing experimental vs. theoretical C/H/N/S ratios .

- Recrystallization : Repurify the compound if TLC or HPLC indicates impurities, as shown in and .

What strategies improve yield in the synthesis of derivatives of this compound?

Advanced Question

Yield optimization requires careful control of reaction conditions:

- Catalyst selection : Sodium acetate in acetic acid () enhances imine formation in heterocyclic syntheses .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility during recrystallization .

- Molar ratios : A slight excess of aldehyde (1.1:1) drives reactions to completion, as seen in .

- Temperature modulation : Extended reflux durations (up to 5 hours) may improve cyclization efficiency .

How can researchers evaluate the pharmacological potential of this compound's derivatives?

Advanced Question

and outline methodologies for pharmacological screening:

- Salt formation : React the parent acid with inorganic (e.g., NaOH) or organic bases (e.g., morpholine) to enhance bioavailability .

- In vitro assays : Test derivatives for enzyme inhibition (e.g., xanthine oxidase) or receptor binding using probe-drug methods, as referenced in .

- Toxicity profiling : Assess acute toxicity in cell lines or animal models, leveraging structure-activity relationships (SAR) to prioritize low-toxicity candidates .

What challenges arise in chromatographic analysis of this compound, and how can they be mitigated?

Advanced Question

GC/MS analysis of methyl esters requires:

- Column selection : Highly polar cyanosilicone columns (e.g., 100% cyanopropyl polysiloxane) resolve geometric isomers, as noted in .

- Derivatization : Convert free acids to methyl esters using BF₃-methanol or organic base-catalyzed transesterification to improve volatility .

- Internal standards : Spike samples with deuterated analogs or FAMEs (e.g., nonanedioic acid dimethyl ester) for quantitative accuracy .

How do structural modifications (e.g., substitution at the 4-phenyl group) affect reactivity?

Advanced Question

Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-phenyl position can:

- Enhance electrophilicity : Facilitate nucleophilic attack during cyclization () .

- Alter solubility : Bulky substituents may reduce solubility in polar solvents, necessitating DMF/EtOH mixtures for recrystallization .

- Modulate bioactivity : shows that 4-R substituents (e.g., methyl, phenyl) influence pharmacological activity in triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.